molecular formula C11H10N2O B2804086 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 879996-61-9

3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2804086
CAS No.: 879996-61-9
M. Wt: 186.214
InChI Key: DMYBJXNQJAEREE-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 3-(3-Methylphenyl)-1H-Pyrazole-4-Carbaldehyde and its derivatives are often synthesized through various chemical reactions. For instance, its synthesis has been achieved through reactions involving chitosan to form Schiff bases of chitosan, characterized by spectral analyses, thermogravimetric analysis, and X-ray diffraction (Hamed et al., 2020).

  • Crystal Structure Analysis : The crystal structure and molecular arrangement of similar pyrazole derivatives have been studied. For example, the crystal packing of 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde was analyzed, revealing insights into its molecular geometry and interactions (Butcher et al., 2007).

Biological Activities

  • Antimicrobial Activity : Various pyrazole derivatives have demonstrated significant antimicrobial activities. For instance, some compounds synthesized from 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde showed antimicrobial properties against gram-negative and gram-positive bacteria and fungi (Abdel-Wahab et al., 2012).

  • Anticonvulsant and Analgesic Activities : Pyrazole analogues, synthesized from similar compounds, have been evaluated for their anticonvulsant and analgesic effects, showing potential as therapeutic agents (Viveka et al., 2015).

  • Antioxidant and Anti-inflammatory Activities : Some synthesized pyrazole derivatives, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have been found to exhibit significant antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications (Sudha et al., 2021).

Spectroscopic and Photophysical Studies

  • Photophysical Properties : Pyrazole-based derivatives, synthesized from 3-(4-nitrophenyl)-1-pheny-1H-pyrazole-3-carbaldehyde, have been studied for their photophysical properties, revealing insights into their potential applications in dye and pigment industries (Lanke & Sekar, 2016).

Applications in Synthesis of Novel Compounds

  • Synthesis of Novel Heterocycles : Pyrazole-4-carbaldehyde derivatives have been used as precursors for synthesizing a variety of novel heterocycles, indicating their versatility in organic synthesis (Baashen et al., 2017).

Properties

IUPAC Name

5-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-10(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYBJXNQJAEREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879996-61-9
Record name 5-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
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